p-Crésol, 2,2'-dithiobis[6-tert-butyl-

Vue d'ensemble

Description

p-Cresol, 2,2’-dithiobis[6-tert-butyl-]: is a chemical compound with the molecular formula C22H30O2S2 and a molecular weight of 390.6024 . . This compound is characterized by its brown resinous appearance and is soluble in gasoline, petroleum ether, and chloroform, but only slightly soluble in alcohols and organic solvents . It is primarily used as an excellent regeneration rubber activator .

Applications De Recherche Scientifique

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a stabilizer and antioxidant in various formulations . In biology, it serves as a reagent for studying oxidative stress and cellular responses . In medicine, it is investigated for its potential therapeutic effects, including its role as an antioxidant . Industrially, it is used as a regeneration rubber activator, enhancing the properties of recycled rubber .

Mécanisme D'action

Target of Action

It is known to be used as an antioxidant in various applications, suggesting that it may interact with reactive oxygen species or other oxidizing agents within a system .

Mode of Action

As an antioxidant, it likely functions by donating electrons to neutralize free radicals or other oxidizing agents, thereby preventing oxidative damage .

Biochemical Pathways

Given its role as an antioxidant, it may be involved in pathways related to oxidative stress and inflammation .

Result of Action

As an antioxidant, it is likely to reduce oxidative stress and potentially mitigate damage to cellular components caused by free radicals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-Dithiobis(6-t-butyl-p-cresol). For instance, it is known to be stable but can oxidize under certain conditions . It is also soluble in organic solvents, which may affect its distribution and action in different environments .

Méthodes De Préparation

The synthesis of p-Cresol, 2,2’-dithiobis[6-tert-butyl-] involves the reaction of isobutene and p-cresol under the action of a catalyst . The process includes recrystallization with ethanol and water to improve the purity of the product, achieving a purity level of over 99.99% . The catalyst used in this reaction is typically a modified mesoporous silica loaded with Nb/Mo/Cu trimetallic active center . The industrial production method involves the use of liquid concentrated sulfuric acid and solid sulfonic acid as catalysts .

Analyse Des Réactions Chimiques

p-Cresol, 2,2’-dithiobis[6-tert-butyl-]: undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones , while reduction can yield thiols .

Comparaison Avec Des Composés Similaires

p-Cresol, 2,2’-dithiobis[6-tert-butyl-]: is unique compared to other similar compounds due to its specific structure and properties . Similar compounds include 2,6-di-tert-butyl-p-cresol and 2,6-di-tert-butylphenol . While these compounds also function as antioxidants, p-Cresol, 2,2’-dithiobis[6-tert-butyl-] has a distinct advantage in its application as a regeneration rubber activator . This uniqueness is attributed to its specific molecular structure, which enhances its effectiveness in stabilizing and protecting materials from oxidative degradation .

Activité Biologique

p-Cresol, 2,2'-dithiobis[6-tert-butyl-] (CAS No. 1620-66-2), is a chemical compound with a molecular formula of C22H30O2S2 and a molecular weight of 390.6 g/mol. This compound is primarily recognized for its applications as an antioxidant in various industrial processes, particularly in the stabilization of rubber and plastics. Understanding its biological activity is crucial for evaluating its safety and efficacy in both industrial and potential biomedical applications.

Biological Activity Overview

The biological activities of p-Cresol, 2,2'-dithiobis[6-tert-butyl-] include antioxidant properties, potential cytotoxic effects, and interactions with various biological systems.

Antioxidant Activity

- Mechanism of Action : The compound exhibits antioxidant properties by scavenging free radicals and preventing oxidative damage to cellular components. This activity is particularly beneficial in protecting lipids and proteins from oxidative stress.

- Case Studies : Research has shown that compounds similar to p-Cresol can significantly reduce lipid peroxidation in biological membranes. For instance, studies on related phenolic compounds indicate that they can inhibit the formation of reactive oxygen species (ROS) in cellular environments .

Cytotoxic Effects

- Cell Viability : In vitro studies have demonstrated that high concentrations of p-Cresol derivatives can lead to decreased cell viability in various cell lines. For example, concentrations above 100 µM have been associated with cytotoxic effects in human liver cells .

- Histopathological Findings : Histopathological examinations in animal studies have revealed hepatocyte hypertrophy and testicular degeneration at elevated doses (e.g., >200 mg/kg) . These findings suggest potential toxicological impacts that warrant further investigation.

Toxicological Profile

The toxicological profile of p-Cresol, 2,2'-dithiobis[6-tert-butyl-] indicates several health risks associated with exposure:

Research Findings

Recent studies have focused on the compound's role as an antioxidant and its implications for human health:

- Estrogenic Activity : A study analyzed the estrogenic activity of phenolic compounds, including derivatives of p-Cresol. The findings indicated that certain derivatives could exhibit weak estrogenic activity, raising concerns about their use in products that may affect hormonal balance .

- Environmental Impact : Research into the environmental persistence and toxicity of p-Cresol derivatives suggests potential bioaccumulation in aquatic organisms, which could disrupt endocrine functions .

Propriétés

IUPAC Name |

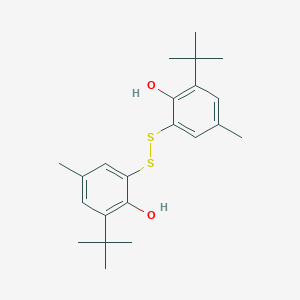

2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)disulfanyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2S2/c1-13-9-15(21(3,4)5)19(23)17(11-13)25-26-18-12-14(2)10-16(20(18)24)22(6,7)8/h9-12,23-24H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSMWSPFKFLNBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)C(C)(C)C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601216771 | |

| Record name | 2,2′-Dithiobis[6-(1,1-dimethylethyl)-4-methylphenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-66-2 | |

| Record name | 2,2′-Dithiobis[6-(1,1-dimethylethyl)-4-methylphenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-Dithiobis[6-(1,1-dimethylethyl)-4-methylphenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does p-Cresol, 2,2'-dithiobis[6-tert-butyl- interact with dienes during polymerization and what is the significance of this interaction?

A1: p-Cresol, 2,2'-dithiobis[6-tert-butyl- acts as a chain transfer agent during the polymerization of dienes like polyisoprene and polybutadiene []. This means that during the polymerization process, the growing polymer chain reacts with p-Cresol, 2,2'-dithiobis[6-tert-butyl-, terminating its growth and transferring the reactive radical to the dithiodiphenol molecule. This process leads to the incorporation of the phenolic sulfide unit from p-Cresol, 2,2'-dithiobis[6-tert-butyl- into the polymer backbone []. The significance of this incorporation is the enhancement of the polymer's resistance to oxidation, effectively building in antioxidant properties [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.